3-ethynyl-5-fluoro-N-methylaniline
Description
3-Ethynyl-5-fluoro-N-methylaniline is a substituted aniline derivative characterized by three key functional groups:
- Ethynyl (-C≡CH) group at position 3: Enables participation in click chemistry (e.g., azide-alkyne cycloaddition) and Sonogashira cross-coupling reactions.
- Fluorine atom at position 5: Enhances metabolic stability and influences electronic properties.
Properties
IUPAC Name |
3-ethynyl-5-fluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6,11H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGOTLVWDVHWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 3-Ethynyl-5-fluoro-N-methylaniline is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethynyl-5-fluoro-N-methylaniline exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Molecular Weight and Functional Trade-offs
- Lower Molecular Weight (149.16 g/mol) : The target compound’s compact structure (C₉H₈FN) offers advantages in drug design, where smaller molecules often exhibit better membrane permeability.
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s ethynyl group is valuable in synthesizing kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) via modular conjugation .
- Agrochemicals : 3-Chloro-4-ethoxy-5-fluoroaniline () is a precursor in herbicide synthesis, highlighting the role of halogen and alkoxy substituents in agrochemical stability .
- Electronics : The trifluoromethyl and methoxy groups in ’s compound suggest applications in organic semiconductors due to their electron-deficient aromatic systems .
Preparation Methods
Iron-Mediated Reduction in Acidic Media
Following the protocol in, nitro-to-amine conversion uses Fe powder (5.6 equiv) in 12 M HCl/EtOH under reflux:
Key observations :
-
Excess Fe ensures complete reduction but complicates purification due to iron oxide byproducts.
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Neutralization with NaHCO₃ precipitates residual Fe, enabling extraction with ethyl acetate (yield: 76%).
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TLC monitoring (hexane/EtOAc 1:1) confirms reaction completion within 2 hours.
N-Methylation via Reductive Amination
Pt/C-Catalyzed Methylation with Formic Acid
Adapting methods from, the primary amine undergoes reductive methylation using Pt/C (0.1 mol%), HCO₂H (2.0 equiv), and PhSiH₃ (2.5 equiv) in toluene at 80°C:
Optimization insights :
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Higher Pt loadings (0.3 mol%) accelerate kinetics but risk over-reduction to tertiary amines.
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A 15-hour reaction time balances conversion (76%) and selectivity.
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Product isolation involves aqueous workup and column chromatography (petroleum ether/EtOAc 100:1).
Desilylation to Terminal Alkyne
Base-Mediated TMS Deprotection
The final step removes the trimethylsilyl group using KOH (1.0 equiv) in methanol at room temperature:
Critical factors :
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Prolonged exposure (>4 h) induces alkyne oligomerization, reducing yield.
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Sherwood oil/EtOAc (10:1) chromatography achieves >95% purity.
Alternative Synthetic Routes and Comparative Analysis
Direct Coupling with Terminal Alkynes
Attempts to bypass TMS protection using ethynylmagnesium bromide resulted in lower yields (≤50%) due to alkyne instability under basic conditions.
Reductive Amination Prior to Coupling
Early-stage N-methylation of 5-fluoro-3-nitroaniline followed by Sonogashira coupling proved unfeasible, as nitro groups inhibit Pd catalysts.
Process Optimization and Scalability Considerations
Design of Experiments (DoE) for Yield Maximization
As highlighted in, factorial designs optimize critical variables:
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Sonogashira step : Temperature, catalyst loading, and alkyne stoichiometry.
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Methylation : Pt concentration, HCO₂H equivalents, and reaction time.
Response surface models predict a theoretical maximum yield of 93% for the methylation step under ideal conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the ethynyl group into the aniline ring of 3-ethynyl-5-fluoro-N-methylaniline, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are widely used for ethynyl group introduction. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄/CuI), solvent polarity (DMF or THF), and temperature control (60–80°C). By-products like homocoupled alkynes can be suppressed by maintaining anhydrous conditions and using excess trimethylsilylacetylene as a protecting group. Monitor progress via TLC or GC-MS. Compare with synthetic routes for structurally similar compounds, such as 3-fluoro-4-methylaniline, where nitro reduction and fluorination steps are critical .
Q. Which spectroscopic techniques are essential for confirming the regiochemical placement of substituents in this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic proton splitting patterns (e.g., para-fluoro vs. meta-ethynyl coupling). The ethynyl proton (~2.5–3.5 ppm) and fluorine’s deshielding effect on adjacent protons are diagnostic.
- FTIR : Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and N–H stretches (if present).
- HRMS : Validate molecular ion ([M+H]+) and isotopic patterns for fluorine (19F).
- Cross-reference with PubChem’s spectral data for analogous compounds, such as 5-nitro-2-(trifluoromethoxy)aniline, to resolve ambiguities .
Q. How can chromatographic purity be assessed for this compound, and what column phases are optimal for separating polar by-products?
- Methodological Answer : Use reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid. Detect UV absorbance at 254 nm (aromatic ring) and 210 nm (ethynyl group). For polar impurities (e.g., unreacted amines), hydrophilic interaction liquid chromatography (HILIC) with a silica-based column improves resolution. Quantify impurities against standards, as described for 3-fluoro-4-methoxyaniline .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model electron density distribution and Fukui indices to identify reactive sites. Compare with experimental data from substituted anilines like 2-fluoro-3-methyl-6-nitroaniline, where electron-withdrawing groups (e.g., -NO₂) activate specific ring positions. Solvent effects (PCM model) and transition-state analysis further refine predictions .
Q. How can contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound be resolved?
- Methodological Answer :
- Controlled Replication : Standardize reaction parameters (catalyst batch, solvent purity, degassing methods).
- By-Product Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species).
- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions.
- Reference ECHA guidelines for reproducibility in organofluorine chemistry, as applied to 3-(trifluoromethyl)aniline studies .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Protective Groups : Use tert-butyloxycarbonyl (Boc) to shield the amine during harsh reactions.
- Buffered Conditions : Maintain pH 6–8 to prevent protonation-induced ring activation.
- Refer to safety data for 3-nonyl-N-(3-nonylphenyl)aniline, which highlights inert atmosphere storage (-20°C under N₂) .
Key Considerations for Researchers
- Safety : Follow Thermo Fisher’s guidelines for handling fluorinated anilines (e.g., PPE, fume hoods) .
- Data Validation : Cross-check computational results with experimental spectral libraries (PubChem, CAS Common Chemistry) .
- Ethical Reporting : Disclose synthetic failures and contradictory data to improve methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
